molecular formula C23H20ClN5O4S B11295139 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B11295139
M. Wt: 498.0 g/mol
InChI Key: ICDWZZZBNKDPMB-UHFFFAOYSA-N
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Description

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

The synthesis of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors, such as 2,4-diaminopyrimidine and glyoxal, under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the alkylation of the pteridine core with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate.

    Attachment of the sulfanyl group:

    Formation of the acetamide linkage: The final step involves the acylation of the intermediate with 3,5-dimethoxyphenylacetyl chloride in the presence of a base, such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid).

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other pteridine derivatives and related heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of enzymes: The compound may inhibit key enzymes involved in cellular processes, such as DNA replication, protein synthesis, or metabolic pathways.

    Interaction with receptors: It may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    Generation of reactive species: The compound may generate reactive oxygen species (ROS) or other reactive intermediates, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Pteridine derivatives: These compounds share the pteridine core structure and may exhibit similar biological activities and chemical properties.

    Chlorophenyl derivatives:

    Acetamide derivatives: These compounds share the acetamide linkage and may exhibit similar chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C23H20ClN5O4S

Molecular Weight

498.0 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H20ClN5O4S/c1-32-17-9-16(10-18(11-17)33-2)27-19(30)13-34-23-28-21-20(25-7-8-26-21)22(31)29(23)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,27,30)

InChI Key

ICDWZZZBNKDPMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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